Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate
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Overview
Description
Di-tert-butyl 8-oxo-5-azaspiro[25]octane-1,5-dicarboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves the reaction of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Uniqueness
Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific spirocyclic structure and the presence of two tert-butyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ditert-butyl 8-oxo-5-azaspiro[2.5]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)22-13(20)11-9-17(11)10-18(8-7-12(17)19)14(21)23-16(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
ADBCLXCLPMEUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CN(CCC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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